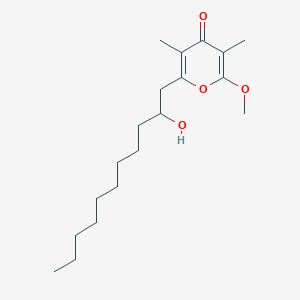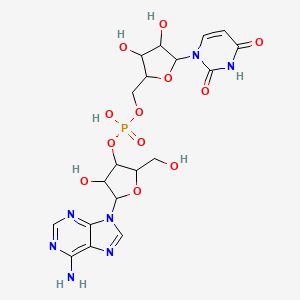
Adenylyl-(3'-5')-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylyl-(3’-5’)-uridine is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine and uridine, which are nucleosides involved in the formation of nucleic acids. This compound is particularly important in the study of cellular signaling pathways and has applications in both research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-uridine typically involves the coupling of adenosine and uridine through a phosphodiester bond. This process can be achieved using chemical synthesis methods that involve the activation of the 3’-hydroxyl group of adenosine and the 5’-hydroxyl group of uridine. Common reagents used in this synthesis include phosphoramidites and coupling agents such as tetrazole.
Industrial Production Methods
In an industrial setting, the production of adenylyl-(3’-5’)-uridine can be scaled up using automated synthesizers that allow for the precise control of reaction conditions. These methods often involve the use of solid-phase synthesis techniques, where the nucleosides are attached to a solid support and sequentially coupled to form the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Adenylyl-(3’-5’)-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Adenylyl-(3’-5’)-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the mechanisms of enzymatic reactions.
Biology: The compound is important in the study of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Research on adenylyl-(3’-5’)-uridine contributes to the development of therapeutic agents targeting specific signaling pathways.
Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
Mecanismo De Acción
Adenylyl-(3’-5’)-uridine exerts its effects by participating in cellular signaling pathways. It acts as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including metabolism, gene expression, and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signaling.
Uridine: A nucleoside that plays a role in the synthesis of RNA.
Cyclic Adenosine Monophosphate (cAMP): A second messenger involved in many signaling pathways.
Uniqueness
Adenylyl-(3’-5’)-uridine is unique in its ability to bridge the properties of adenosine and uridine, making it a valuable tool in the study of nucleic acid chemistry and cellular signaling. Its dual nature allows it to participate in a wide range of biochemical processes, providing insights into the mechanisms of action of various enzymes and signaling molecules.
Propiedades
Número CAS |
3051-84-1 |
|---|---|
Fórmula molecular |
C19H24N7O12P |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32) |
Clave InChI |
RNNPIPQLZRGXIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


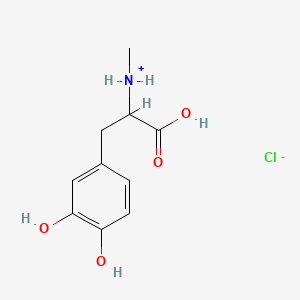
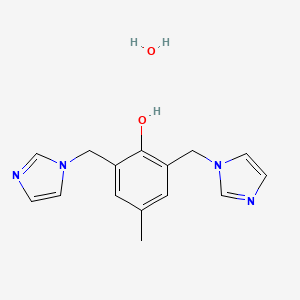
![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
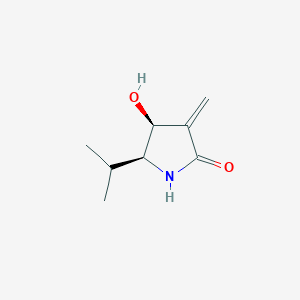
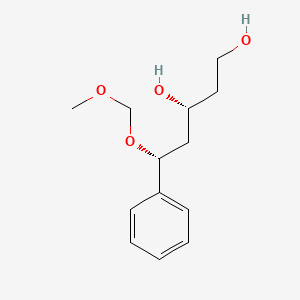
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
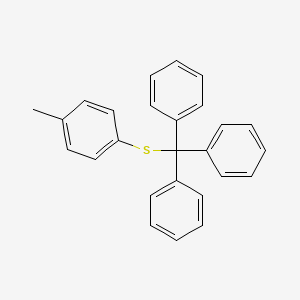



![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
